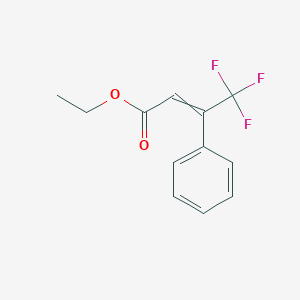

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate

Descripción general

Descripción

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate is a useful research compound. Its molecular formula is C12H11F3O2 and its molecular weight is 244.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . This suggests that it may interact with these complexes in a specific manner, leading to changes in their structure or function.

Biochemical Pathways

Its role in the insertion reaction with cyclometalated iridium and rhodium complexes suggests that it may influence pathways involving these complexes .

Result of Action

Its use in studying the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes suggests that it may influence the behavior of these complexes .

Actividad Biológica

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its implications in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and reactivity. Its molecular formula is C12H13F3O2, with a molecular weight of approximately 244.21 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, improving membrane permeability and bioavailability, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F3O2 |

| Molecular Weight | 244.21 g/mol |

| Physical State | Liquid at room temperature |

| Unique Features | Trifluoromethyl group enhances reactivity |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . The presence of the trifluoromethyl group may contribute to its efficacy against various bacterial strains by enhancing the compound's ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various fluorinated compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects , which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism behind this activity may involve the inhibition of pro-inflammatory cytokines and modulation of immune response pathways .

Research Findings: Inhibition of Cytokine Production

A recent in vitro study revealed that treatment with this compound led to a marked decrease in the production of TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may play a role in mitigating inflammation through cytokine modulation.

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

- Enhanced Membrane Permeability : The trifluoromethyl group increases the lipophilicity of the compound, facilitating better absorption and distribution within biological systems.

- Stabilization of Reaction Intermediates : The electron-withdrawing nature of the trifluoromethyl group stabilizes intermediates during nucleophilic attacks, enhancing reactivity towards biological targets .

- Potential Interaction with Enzymes : Ongoing research aims to elucidate specific enzyme interactions that may mediate its biological effects.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Ethyl 3-phenylbutanoate | Low | None |

| Ethyl 4-fluoroacrylate | Moderate | Minimal |

| Ethyl 4-chloroacrylate | Low | None |

| This compound | High | Significant |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate has been investigated for its potential as a drug candidate due to several promising biological activities:

- Antimicrobial Properties : Preliminary studies indicate significant inhibitory effects against various bacterial strains, including gram-positive bacteria such as Staphylococcus aureus. The trifluoromethyl group enhances membrane permeability, potentially increasing the compound's bioavailability.

- Anti-inflammatory Effects : In pharmacological studies involving animal models with induced inflammation, this compound demonstrated a notable reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

Agricultural Chemistry

The compound is also being explored for its applications in agriculture:

- Pesticide Development : Its unique chemical properties may lead to the development of novel agrochemicals with enhanced efficacy against pests and diseases. The trifluoromethyl group can improve the stability and effectiveness of pesticide formulations.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of several bacterial strains effectively. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory properties, this compound was administered to animal models exhibiting inflammation. The findings revealed a significant decrease in inflammatory markers compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases.

Análisis De Reacciones Químicas

Hydrogermylation with Triphenylgermane

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate undergoes AlCl₃-catalyzed hydrogermylation with triphenylgermane (Ph₃GeH) or tributylgermane (Bu₃GeH), yielding functionalized vinylgermanes. The reaction proceeds with high regio- and stereoselectivity, favoring the cis-addition product (E-isomer) due to electronic and steric effects of the trifluoromethyl group .

| Germylating Agent | Catalyst | Conditions | Product | Yield | E/Z Ratio |

|---|---|---|---|---|---|

| Ph₃GeH | AlCl₃ | CH₂Cl₂, rt, 2 h | Ethyl (E)-4,4,4-trifluoro-2-(triphenylgermyl)but-2-enoate | 92% | >95:5 |

| Bu₃GeH | AlCl₃ | CH₂Cl₂, rt, 3 h | Ethyl (E)-4,4,4-trifluoro-3-(tributylgermyl)but-2-enoate | 91% | >95:5 |

Key Findings :

-

The reaction produces exclusively the E-isomer when using Ph₃GeH .

-

Stereochemical outcomes are confirmed by ¹H NMR and ¹⁹F NMR spectroscopy .

Catalytic Olefination with Diazo Compounds

The compound participates in Fe(TCP)Cl/PE-1-catalyzed olefination with ethyl diazoacetate (EDA) under mild conditions. This method enables the synthesis of trisubstituted alkenes with high stereoselectivity .

Reaction Conditions :

-

Catalyst: Fe(TCP)Cl (0.007 mmol), PE-1 (0.09 mmol)

-

Solvent: Toluene, 110°C, syringe pump addition (12–48 h)

-

Yield: 93–98%

-

E/Z Selectivity: 95:5

Example Product :

(E)-4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one (98% yield, E/Z = 95:5) .

Horner-Wadsworth-Emmons Reaction

While not directly reported for this compound, its brominated analog (8 ) undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to form ethyl (E)-4-bromo-4-chloro-4-fluoro-3-phenylbut-2-enoate in near-quantitative yield . This suggests potential applicability for similar transformations.

Hydrolysis to Carboxylic Acid Derivatives

This compound can be hydrolyzed to its corresponding acid, (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, though specific conditions are not detailed in the provided sources . The acid derivative has been structurally characterized by X-ray crystallography .

Table 1: Key Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁F₃O₂ |

| Molecular Weight | 244.21 g/mol |

| CAS Number | 10075-06-6 |

| Boiling Point | Not reported |

| Density | Not reported |

| Crystal Structure (Acid) | Monoclinic, P2₁/c |

Table 2: Stereochemical Outcomes in Hydrogermylation

| Substrate | Germylating Agent | Major Product Configuration |

|---|---|---|

| This compound | Ph₃GeH | (E)-α-adduct |

| This compound | Bu₃GeH | (E)-β-adduct |

Key Observations

-

Stereoselectivity : Electronic effects of the trifluoromethyl group dominate regiochemical outcomes, favoring E-isomers in hydrogermylation and olefination .

-

Catalytic Efficiency : Fe(TCP)Cl/PE-1 systems enable high yields (>95%) under mild conditions .

-

Structural Insights : The E-configuration is confirmed by NMR and crystallographic data .

Propiedades

IUPAC Name |

ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOHGJYJJUSAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.